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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a key heterocyclic building block in the synthesis of various

active pharmaceutical ingredients (APIs). Its strategic placement of chloro, methyl, and

carboxamide functionalities on the pyridine ring makes it a versatile intermediate for the

construction of complex molecular architectures. This technical guide provides a

comprehensive overview of its synthesis, chemical properties, and its significant role in the

development of pharmaceuticals, particularly in the realms of antiviral and cancer therapies.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-methylnicotinamide is

presented in the table below.
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Property Value

CAS Number 152362-01-1[1]

Molecular Formula C₇H₇ClN₂O[1]

Molecular Weight 170.60 g/mol [2]

Appearance Solid (predicted)

Purity Typically >95%

Synthesis of 2-Chloro-4-methylnicotinamide
The synthesis of 2-Chloro-4-methylnicotinamide can be achieved through a multi-step

process, often starting from readily available precursors. A common synthetic route involves the

preparation of 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the corresponding

amide.

Experimental Protocols
Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile

This step involves a condensation and cyclization reaction. A preparation method involves the

reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and

cyclization.[3]

Materials: (E)-4-(dimethylamino)but-3-en-2-one, malononitrile, catalyst (e.g., piperidine

acetate, beta-alanine acetate), phosphorus oxychloride (POCl₃), phosphorus pentachloride

(PCl₅), and a suitable solvent (e.g., methanol, toluene).[3]

Procedure:

In a reaction vessel, dissolve (E)-4-(dimethylamino)but-3-en-2-one and a catalyst in the

chosen solvent.

Slowly add malononitrile to the solution while maintaining the temperature between 0-100

°C.
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Allow the reaction to proceed for 1-24 hours at a temperature between 0-100 °C to form 2-

cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.[3]

The intermediate is then reacted with a mixture of phosphorus oxychloride and

phosphorus pentachloride at a temperature between 0-150 °C for 1-24 hours to yield 2-

chloro-4-methylnicotinonitrile.[3]

Yield and Purity: The total yield for this two-step process to obtain 2-chloro-4-

methylnicotinonitrile can reach up to 55.7%.[3] Purity can vary depending on the catalyst and

reaction conditions, with reported purities ranging from 87.7% to 98.3%.[3]

Catalyst Solvent Yield (%) Purity (%)

Beta-alanine Methanol 69.3 97.2

Piperidine Acetate Methanol 75.5 98.3

Beta-alanine Acetate Toluene 83.3 93.7

Step 2: Synthesis of 2-Chloro-4-methylnicotinamide from Ethyl 2-chloro-4-methyl-nicotinate

An alternative and direct route to the target compound involves the ammonolysis of the

corresponding ester.

Materials: Ethyl 2-chloro-4-methyl-nicotinate, ethylene glycol, ammonia gas, water, and

dichloromethane.[4]

Procedure:

Charge a reaction vessel with 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g

of ethylene glycol.[4]

Heat the mixture to 120°C.[4]

Bubble ammonia gas through the reaction mixture for 24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).[4]
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After the reaction is complete, cool the mixture to room temperature and add 20g of water.

[4]

Separate the layers and extract the aqueous layer three times with 20ml of

dichloromethane.[4]

Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.[4]

Yield and Purity: This method yields 34.8g of 2-chloro-4-methyl-nicotinamide with a purity of

90.2%, corresponding to a molar yield of 85.0%.[4]

Synthetic Workflow
The overall synthetic pathway from common starting materials to 2-Chloro-4-
methylnicotinamide and its subsequent use in the synthesis of the HIV drug Nevirapine is

depicted below.

Synthesis of 2-Chloro-4-methylnicotinamide Application in Drug Synthesis

Starting Materials 2-chloro-4-methyl-
nicotinonitrile

 Condensation &
 Cyclization 2-Chloro-4-methyl-

nicotinamide
 Hydrolysis 2-chloro-3-amino-

4-picoline

 Hofmann
 Degradation Nevirapine

 Coupling & 
 Cyclization 

Click to download full resolution via product page

Synthetic pathway of 2-Chloro-4-methylnicotinamide and its use in Nevirapine synthesis.

Role as a Pharmaceutical Intermediate
2-Chloro-4-methylnicotinamide serves as a crucial intermediate in the synthesis of several

important pharmaceutical compounds.

Antiviral Agents: Nevirapine
The most prominent application of 2-Chloro-4-methylnicotinamide is in the production of

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of
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HIV-1 infection. The synthesis involves the conversion of 2-Chloro-4-methylnicotinamide to

2-chloro-3-amino-4-picoline, a key building block for Nevirapine.[4]

Mechanism of Action of Nevirapine:

Nevirapine inhibits the HIV-1 reverse transcriptase enzyme, which is essential for the virus to

convert its RNA genome into DNA. By binding to a non-essential site on the enzyme,

Nevirapine induces a conformational change that disrupts the active site, thereby preventing

viral replication.
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Viral DNA

 Synthesis 

X

Nevirapine
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Click to download full resolution via product page

Mechanism of action of Nevirapine.

Kinase Inhibitors for Cancer Therapy
The nicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Derivatives

of 2-chloronicotinamide are being explored for their potential to inhibit various protein kinases

that are implicated in cancer progression.

Potential Kinase Targets:

Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and

migration. Overexpression of Src is linked to various cancers.
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Abl Kinase: A non-receptor tyrosine kinase that, in its mutated form (Bcr-Abl), is a key driver

of chronic myeloid leukemia (CML).

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that

plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors

with nutrients.

Aurora Kinases: A family of serine/threonine kinases that are essential for cell division. Their

overexpression is common in many cancers.

General Signaling Pathway Inhibition:

The following diagram illustrates the general principle of how a kinase inhibitor derived from a

nicotinamide scaffold might interrupt a signaling cascade.
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General mechanism of kinase inhibition by nicotinamide derivatives.

Conclusion
2-Chloro-4-methylnicotinamide is a valuable and versatile pharmaceutical intermediate with

established importance in the synthesis of the anti-HIV drug Nevirapine. Furthermore, its

structural features make it an attractive starting point for the development of novel kinase

inhibitors for cancer therapy. The synthetic routes to this compound are well-documented,

offering viable pathways for its production on a larger scale. As research into targeted therapies

continues to expand, the demand for such specialized intermediates is likely to grow,
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highlighting the ongoing significance of 2-Chloro-4-methylnicotinamide in medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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